5-Amino-1,3-thiazol-2-OL
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Overview
Description
5-Amino-1,3-thiazol-2-OL is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The thiazole ring in this compound contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-thiazol-2-OL typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to 5-amino thiazoles substituted in position 2 . Another approach involves the reaction of 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3-thiazol-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acid chlorides, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amine derivatives, and various substituted thiazole compounds.
Scientific Research Applications
5-Amino-1,3-thiazol-2-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1,3-thiazol-2-OL involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound may also modulate enzyme activity or receptor function, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to sulfathiazole, used as a thyroid inhibitor.
5-Amino-2-mercaptothiazole: Known for its antimicrobial properties.
Thiazole derivatives: Such as sulfathiazole, ritonavir, abafungin, and tiazofurin, which have various biological activities.
Uniqueness
5-Amino-1,3-thiazol-2-OL is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C3H4N2OS |
---|---|
Molecular Weight |
116.14 g/mol |
IUPAC Name |
5-amino-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C3H4N2OS/c4-2-1-5-3(6)7-2/h1H,4H2,(H,5,6) |
InChI Key |
WOTLFIQXWBUDMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=O)N1)N |
Origin of Product |
United States |
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